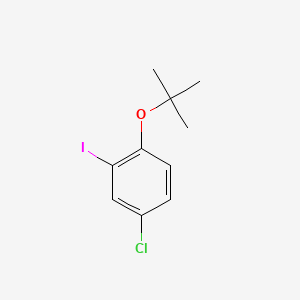
1-(tert-Butoxy)-4-chloro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-4-chloro-2-iodobenzene is an organic compound with the molecular formula C10H12ClIO It is a derivative of benzene, where the hydrogen atoms are substituted by tert-butoxy, chloro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-4-chloro-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)-4-chlorobenzene. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-4-chloro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium tert-butoxide or potassium tert-butoxide can be used as bases in substitution reactions.
Oxidation: Hydrogen peroxide or sodium hypochlorite are common oxidizing agents.
Coupling: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(tert-Butoxy)-4-chloro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-4-chloro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the chloro and iodo groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxy)-4-chlorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-(tert-Butoxy)-4-iodobenzene: Lacks the chlorine atom, which can affect its reactivity and applications.
1-(tert-Butoxy)-2-iodobenzene:
Uniqueness
1-(tert-Butoxy)-4-chloro-2-iodobenzene is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C10H12ClIO |
|---|---|
Molecular Weight |
310.56 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClIO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
InChI Key |
MCEBAUHNTCVBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















